molecular formula C12H10FNO B8156368 (2-(3-Fluorophenyl)pyridin-3-yl)methanol

(2-(3-Fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B8156368
M. Wt: 203.21 g/mol
InChI Key: VRUNDIVMWNXVIJ-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of aromatic alcohols It consists of a pyridine ring substituted with a fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

  • Step 1: Formation of Grignard Reagent:
    • React 3-pyridyl bromide with magnesium turnings in anhydrous ether to form 3-pyridylmagnesium bromide.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), room temperature.
  • Step 2: Addition to Aldehyde:
    • Add 3-fluorobenzaldehyde to the Grignard reagent to form the corresponding alcohol.
    • Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
  • Step 3: Reduction:
    • Reduce the intermediate using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
    • Reaction conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere, room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (2-(3-Fluorophenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

  • Oxidation:
    • The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
    • Major product: (2-(3-Fluorophenyl)pyridin-3-yl)carboxylic acid.
  • Reduction:
    • The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
    • Major product: (2-(3-Fluorophenyl)pyridin-3-yl)methane.
  • Substitution:
    • The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
    • Common reagents: Sodium methoxide, potassium tert-butoxide.
    • Major products: Various substituted phenyl derivatives.

Scientific Research Applications

(2-(3-Fluorophenyl)pyridin-3-yl)methanol has several scientific research applications:

  • Medicinal Chemistry:
    • It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Materials Science:
    • The compound can be used in the development of novel materials with specific electronic or optical properties.
  • Biological Studies:
    • It serves as a probe in biological studies to investigate the interaction of fluorinated aromatic compounds with biological targets.

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds:

  • (2-(4-Fluorophenyl)pyridin-3-yl)methanol
  • (2-(3-Chlorophenyl)pyridin-3-yl)methanol
  • (2-(3-Bromophenyl)pyridin-3-yl)methanol

Uniqueness: (2-(3-Fluorophenyl)pyridin-3-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

[2-(3-fluorophenyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-5-1-3-9(7-11)12-10(8-15)4-2-6-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUNDIVMWNXVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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